molecular formula C11H8KN3O2 B6262624 potassium 6-methyl-3-(pyrimidin-2-yl)pyridine-2-carboxylate CAS No. 2172186-33-1

potassium 6-methyl-3-(pyrimidin-2-yl)pyridine-2-carboxylate

Cat. No.: B6262624
CAS No.: 2172186-33-1
M. Wt: 253.3
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Description

Potassium 6-methyl-3-(pyrimidin-2-yl)pyridine-2-carboxylate is a chemical compound that has garnered significant attention in the scientific research field due to its unique structure and potential applications. This compound features a pyridine ring substituted with a pyrimidinyl group and a carboxylate group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 6-methyl-3-(pyrimidin-2-yl)pyridine-2-carboxylate typically involves the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.

    Substitution with Pyrimidinyl Group: The pyridine ring is then substituted with a pyrimidinyl group. This can be done using a nucleophilic aromatic substitution reaction where a suitable pyrimidine derivative is used as the nucleophile.

    Carboxylation: The final step involves the introduction of the carboxylate group. This can be achieved through carboxylation reactions using carbon dioxide under high pressure and temperature in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Potassium 6-methyl-3-(pyrimidin-2-yl)pyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Potassium 6-methyl-3-(pyrimidin-2-yl)pyridine-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which potassium 6-methyl-3-(pyrimidin-2-yl)pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Potassium 6-methyl-3-(pyridin-2-yl)pyridine-2-carboxylate: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.

    Potassium 6-methyl-3-(pyrimidin-2-yl)pyridine-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.

Uniqueness

Potassium 6-methyl-3-(pyrimidin-2-yl)pyridine-2-carboxylate is unique due to the presence of both the pyrimidinyl and carboxylate groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research and industrial applications.

Properties

CAS No.

2172186-33-1

Molecular Formula

C11H8KN3O2

Molecular Weight

253.3

Purity

95

Origin of Product

United States

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